molecular formula C42H85N3O2 B12685592 N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative CAS No. 89394-72-9

N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative

Cat. No.: B12685592
CAS No.: 89394-72-9
M. Wt: 664.1 g/mol
InChI Key: DLGIIVIYELBMDJ-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative is a chemical compound known for its unique structure and properties. It is a derivative of stearamide, which is a fatty acid amide. This compound is characterized by the presence of an aminopropyl group and a stearoylamino group, making it a versatile molecule with various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative typically involves the reaction of stearic acid with 3-aminopropylamine. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative involves its interaction with cell membranes and proteins. The aminopropyl group allows it to form hydrogen bonds with various biomolecules, while the stearoylamino group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)palmitamide: Similar structure but with a palmitic acid backbone.

    N-(3-Aminopropyl)oleamide: Contains an oleic acid backbone.

    N-(3-Aminopropyl)myristamide: Features a myristic acid backbone.

Uniqueness

N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative is unique due to its specific combination of aminopropyl and stearoylamino groups, which confer distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .

Properties

CAS No.

89394-72-9

Molecular Formula

C42H85N3O2

Molecular Weight

664.1 g/mol

IUPAC Name

N-[3-[3-aminopropyl(octadecanoyl)amino]propyl]octadecanamide

InChI

InChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-38-34-40-45(39-33-37-43)42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40,43H2,1-2H3,(H,44,46)

InChI Key

DLGIIVIYELBMDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCCN)C(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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